molecular formula Cl2H6N2Pt B142131 Cisplatin CAS No. 14913-33-8

Cisplatin

Cat. No. B142131
CAS RN: 14913-33-8
M. Wt: 300.05 g/mol
InChI Key: LXZZYRPGZAFOLE-UHFFFAOYSA-L
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Description

Transplatin Description

Transplatin, the trans isomer of the platinum-based drug cisplatin, has historically been considered clinically ineffective as an anticancer agent. However, recent studies have begun to challenge this view by exploring various strategies to enhance its antitumor activity. One such approach involves transforming transplatin into a transplatin(IV) prodrug nanoparticle, which has shown high potency against cancer cells, including those resistant to this compound .

Synthesis Analysis

The synthesis of a more effective form of transplatin involves the oxidation of transplatin to transplatin(IV) using hydrogen peroxide and the subsequent attachment of hydrophobic aliphatic chains. This modified transplatin(IV) is then encapsulated by a biodegradable amphiphilic copolymer, MPEG-PLA, to form well-defined spherical micelles, which are efficient in drug delivery and protection, allowing for controlled release under cancerous intracellular conditions .

Molecular Structure Analysis

Molecular dynamics simulations have provided insights into the solvation properties of transplatin in water. These studies have revealed that transplatin has a closer first shell of water molecules compared to this compound and forms more hydrogen bonds with a longer lifetime, indicating a distinctly different solvation structure . Additionally, transplatin's ability to form interstrand cross-links with DNA, as opposed to the intrastrand cross-links formed by this compound, has been noted. This unique interaction with DNA has implications for its potential use in modulating gene expression .

Chemical Reactions Analysis

Transplatin's interaction with DNA has been shown to enhance the effects of this compound, leading to efficient cross-linking and the formation of kinked-loop structures on DNA molecules. These structures have been observed at the nanometer scale using high-resolution atomic force microscopy and have been confirmed by denaturing gel electrophoresis and single-molecule experiments . Furthermore, the photoactivation of transplatin with UVA light has been found to significantly increase its cytotoxicity, suggesting a novel approach to utilizing transplatin in cancer therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of transplatin have been further elucidated through the preparation and characterization of novel transplatin compounds. These studies have shown that certain transplatin complexes with asymmetric aliphatic amines exhibit higher cytotoxic activity than this compound and can induce apoptosis in ras-transformed cells . Additionally, the interaction of transplatin with methionine has been investigated, revealing a more balanced partition between sulfur and nitrogen binding compared to this compound, which predominantly attacks the sulfur atom of methionine .

Safety and Hazards

Transplatin may cause cancer and is toxic if swallowed. It may cause serious damage to eyes and possible risk of irreversible effects. It may also cause sensitization by inhalation and skin contact .

Future Directions

Much effort has been put into the development of new platinum anticancer complexes, but none of them has reached worldwide clinical application so far . The new platinum drugs and their targeted modifications undoubtedly provide a promising prospect for improving the current anti-cancer treatments .

Biochemical Analysis

Biochemical Properties

Cisplatin plays a crucial role in biochemical reactions by interacting with cellular macromolecules, primarily DNA. Upon entering the cell, this compound undergoes aquation, replacing its chloride ligands with water molecules, which allows it to form covalent bonds with DNA bases . This interaction leads to the formation of DNA adducts, primarily with guanine bases, causing DNA cross-linking and bending . These modifications inhibit DNA replication and transcription, ultimately triggering cell death . This compound also interacts with various proteins and enzymes, including high-mobility group (HMG) proteins, which recognize and bind to this compound-DNA adducts, further disrupting cellular processes .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It induces cytotoxicity by interfering with DNA replication and transcription, leading to apoptosis . This compound activates multiple signaling pathways, including the p53 pathway, which promotes cell cycle arrest and apoptosis . Additionally, this compound affects cellular metabolism by generating reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction . These effects are not limited to cancer cells, as this compound can also cause nephrotoxicity, neurotoxicity, and ototoxicity in normal cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key steps: cellular uptake, activation by aquation, DNA binding, and processing of DNA lesions . Upon entering the cell, this compound undergoes aquation, forming a reactive species that binds to DNA bases . This binding results in the formation of intra- and interstrand DNA cross-links, which distort the DNA helix and inhibit replication and transcription . The DNA damage triggers various cellular responses, including the activation of DNA repair pathways and apoptosis . This compound also interacts with proteins such as HMG and p53, which play critical roles in mediating its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound induces acute cytotoxicity by forming DNA adducts and generating ROS . Over time, cells may develop resistance to this compound through various mechanisms, including increased DNA repair, drug efflux, and detoxification . Long-term exposure to this compound can lead to chronic toxicity, affecting cellular functions such as mitochondrial activity and protein synthesis . Additionally, the stability and degradation of this compound can influence its efficacy and toxicity in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild cytotoxicity and apoptosis in cancer cells . Higher doses can cause severe toxicity, leading to multi-organ damage, including nephrotoxicity, hepatotoxicity, and neurotoxicity . In mice, repeated administration of this compound results in dose-dependent side effects, such as kidney damage and gastrointestinal toxicity . These findings highlight the importance of optimizing this compound dosage to balance its therapeutic efficacy and toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including nucleotide metabolism, urea cycle, and arginine and proline metabolism . Upon entering the cell, this compound undergoes aquation, forming reactive species that interact with DNA and proteins . These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism . This compound also affects the redox balance by generating ROS, which can further influence metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins . The copper transporter 1 (CTR1) plays a significant role in this compound uptake in tumor cells, while the organic cation transporter 2 (OCT2) is involved in its renal uptake . This compound is also distributed to subcellular compartments, including the Golgi apparatus, lysosomes, and secretory vesicles . These transport mechanisms influence the localization and accumulation of this compound, affecting its efficacy and toxicity .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It primarily accumulates in the nucleus, where it forms DNA adducts and cross-links . This compound is also found in other organelles, such as the Golgi apparatus and lysosomes, where it can interact with proteins involved in vesicular trafficking . The localization of this compound to specific compartments is mediated by targeting signals and post-translational modifications, which direct it to its sites of action .

Preparation Methods

Cisplatin is synthesized through a series of chemical reactions involving platinum compounds. One common method involves the reaction of potassium tetrachloroplatinate(II) with ammonia to form cis-diamminedichloroplatinum(II) . The reaction conditions typically include an aqueous solution and controlled temperature to ensure the formation of the desired cis isomer. Industrial production methods often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher yield and purity .

properties

{ "Design of the Synthesis Pathway": "Transplatin can be synthesized through a multi-step process starting from cisplatin.", "Starting Materials": [ "Cisplatin", "Ammonium chloride", "Sodium nitrate", "Hydrogen peroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Cisplatin is reacted with ammonium chloride in water to form trans-[PtCl2(NH3)2] and ammonium cis-[PtCl4(NH3)2].", "The trans-[PtCl2(NH3)2] is then reacted with sodium nitrate and hydrogen peroxide in water to form trans-[Pt(NO2)2(NH3)2].", "Finally, trans-[Pt(NO2)2(NH3)2] is reacted with sodium bicarbonate and sodium chloride in water to form transplatin." ] }

CAS RN

14913-33-8

Molecular Formula

Cl2H6N2Pt

Molecular Weight

300.05 g/mol

IUPAC Name

azane;dichloroplatinum

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChI Key

LXZZYRPGZAFOLE-UHFFFAOYSA-L

SMILES

N.N.Cl[Pt]Cl

Canonical SMILES

N.N.Cl[Pt]Cl

Other CAS RN

14913-33-8

physical_description

Yellow crystalline solid;  [MSDSonline]

Pictograms

Corrosive; Irritant; Health Hazard

solubility

H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)

synonyms

trans-DDP;  trans-Diaminedichloroplatinum;  trans-Diamminedichloroplatinum;  trans-Diamminedichloroplatinum(II);  trans-Dichlorodiamineplatinum(II);  trans-Dichlorodiammine Platinum;  trans-Dichlorodiammineplatinum(II);  trans-Platinum(II) Ammonium Chloride

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cisplatin

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